2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid

Conformationally restricted amino acids Peptidomimetics Scaffold-based drug design

Achiral, conformationally restricted pipecolic acid analog with azabicyclo[3.1.1]heptane core. Eliminates chiral analytical burden—no enantiomeric resolution required. Validated phenyl bioisostere scaffold for lead optimization. Streamlines QC workflows and accelerates SAR iteration. Ideal for peptidomimetic programs requiring defined exit vector geometry without stereochemical complexity.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 1334367-72-4
Cat. No. B1377874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
CAS1334367-72-4
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1CN(C2(CC1C2)C(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C14H17NO2/c16-13(17)14-8-12(9-14)6-7-15(14)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)
InChIKeyPXSPEDFYJGUBQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid CAS 1334367-72-4: Sourcing and Structural Baseline


2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid (CAS 1334367-72-4) is a bicyclic bridged piperidine derivative containing a bridgehead carboxylic acid moiety, an N-benzyl substitution, and a bridged azabicyclo[3.1.1]heptane core with molecular formula C₁₄H₁₇NO₂ and molecular weight 231.29 g/mol . This scaffold belongs to the class of conformationally restricted nonchiral pipecolic acid analogues, also designated as 2,4-methanopipecolic acid derivatives [1]. The compound is commercially available as a solid research chemical at 95% purity from multiple specialty chemical suppliers, with recommended storage at 2-8°C . Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of unique building blocks, though no analytical data are collected by the vendor . Procurement value lies in its utility as a conformationally restricted amino acid building block for peptidomimetic design and as a phenyl bioisostere scaffold for medicinal chemistry applications requiring improved physicochemical properties.

2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid: Why Structural Analogs Are Not Interchangeable


Generic substitution of 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid with structurally related bridged piperidines or alternative pipecolic acid derivatives is scientifically unjustified due to three core sources of functional divergence: (1) scaffold geometry dictates exit vector orientation, with the azabicyclo[3.1.1]heptane framework imposing a specific three-dimensional topology distinct from both monocyclic piperidines and alternative bicyclic systems such as 2-azabicyclo[2.2.2]octanes or 9-azabicyclo[3.3.1]nonanes [1]; (2) the bridgehead carboxylic acid and N-benzyl substitution pattern confers unique conformational restriction not present in flexible acyclic analogs, which can alter target engagement and physicochemical profiles in unpredictable ways [2]; and (3) the absence of chiral centers in this particular scaffold distinguishes it from the majority of conformationally restricted amino acids, which are chiral and therefore introduce stereochemical complexity, analytical burden, and regulatory considerations that this compound avoids [1][3]. These differences manifest in measurable variations in physicochemical properties and structural parameters that directly impact lead optimization outcomes.

2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid: Quantified Differentiation Data vs. Analogs


Nonchiral Scaffold Architecture vs. Chiral Pipecolic Acid Analogs: Elimination of Enantiomeric Analytical and Synthetic Burden

2-Azabicyclo[3.1.1]heptane-1-carboxylic acid (2,4-methanopipecolic acid) is structurally nonchiral, in direct contrast to natural pipecolic acid, proline, and the majority of synthetic conformationally restricted amino acid analogues which possess one or more stereocenters [1]. The target compound's molecular symmetry eliminates the requirement for enantiomeric resolution, chiral HPLC analysis, or stereoselective synthetic steps.

Conformationally restricted amino acids Peptidomimetics Scaffold-based drug design

Bridged Piperidine Moiety as Superior Phenyl Bioisostere: Solubility and Lipophilicity Improvement vs. Phenyl-Containing Congeners

Bridged piperidine (BP) moieties, including the azabicyclo[3.1.1]heptane scaffold from which the target compound derives, function as phenyl bioisosteres with markedly improved physicochemical properties compared to the phenyl ring itself [1]. The BP scaffold confers superior solubility and optimized lipophilicity relative to phenyl-containing analogs, addressing a common liability in drug candidates where planar aromatic rings contribute to poor developability profiles.

Phenyl bioisostere Bridged piperidine Physicochemical property optimization

Azabicyclo[3.1.1]heptane vs. Monocyclic Piperidine: Three-Dimensional Topology and Exit Vector Differentiation

Molecular structure analysis using exit vector parameters (EVP) demonstrates that cis isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes are three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer, while trans isomers correspond to unusual 'boat' piperidine conformations [1]. This topological distinction provides a unique vector geometry that is not accessible with monocyclic piperidine building blocks.

Piperidine isostere Exit vector parameters 3D scaffold topology

Bridged Piperidine vs. Bicyclo[1.1.1]pentane (BCP) Bioisosteres: Favorable Comparative Profile

The bridged piperidine (BP) moiety compares favorably to recently reported saturated phenyl bioisosteres, including the bicyclo[1.1.1]pentane (BCP) scaffold [1]. While BCP has been widely adopted as a phenyl and tert-butyl bioisostere, the BP scaffold (and by extension the azabicyclo[3.1.1]heptane framework) offers a distinct spatial geometry that serves specifically as a bioisostere for meta-substituted benzenes, with documented improvements in solubility and lipophilicity relative to the phenyl ring [1][2].

Saturated bioisosteres Bicyclo[1.1.1]pentane Bridged piperidine meta-Substituted arene replacement

2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid: Evidence-Driven Application Scenarios for Procurement Decisions


Peptidomimetic Design Requiring Nonchiral Conformational Restriction

This compound is appropriate for research programs developing peptidomimetics where conformational restriction is desired without introducing stereochemical complexity. Unlike natural chiral scaffolds such as proline and pipecolic acid, the nonchiral 2-azabicyclo[3.1.1]heptane-1-carboxylic acid core eliminates the need for enantiomeric resolution and chiral analytical methods [1]. This simplifies both synthetic workflows and regulatory documentation, making the scaffold particularly valuable for early-stage lead optimization where multiple analogs must be synthesized and evaluated rapidly. The five-step synthetic route with reasonably high yields established by Radchenko et al. (2009) provides a reliable pathway for scale-up to gram quantities for advanced studies [1].

Phenyl Ring Bioisosteric Replacement to Improve Physicochemical Properties

This scaffold is indicated for medicinal chemistry campaigns where phenyl ring replacement is sought to enhance solubility and optimize lipophilicity. The bridged piperidine motif—of which 2-azabicyclo[3.1.1]heptane is a core structural variant—has been validated as a superior phenyl bioisostere delivering strongly improved drug-like properties [2]. In the γ-secretase modulator (GSM) program for Alzheimer's disease, BP-containing clinical candidates demonstrated favorable physicochemical profiles that enabled progression to advanced development stages [2]. The azabicyclo[3.1.1]heptane scaffold is specifically suited for replacing meta-substituted phenyl rings [3].

Exploring 3D Chemical Space Beyond Planar Piperidine Building Blocks

This compound serves as a strategic building block for programs seeking to increase three-dimensional character (Fsp³ content) and explore novel chemical space. Exit vector parameter (EVP) analysis confirms that cis-substituted 6-azabicyclo[3.1.1]heptanes present a distinct three-dimensional topology compared to monocyclic piperidines, offering unique spatial orientation of substituents that is not achievable with conventional heterocyclic building blocks [4]. This differentiation enables access to patentably distinct chemical matter and may modulate target engagement in ways not predictable from planar or monocyclic scaffolds.

Accelerated Lead Optimization Through Nonchiral Scaffold Efficiency

For industrial medicinal chemistry teams operating under compressed timelines, this nonchiral scaffold offers operational efficiency advantages. The absence of stereocenters streamlines analytical quality control (eliminating chiral HPLC requirements), simplifies interpretation of biological assay results (no stereoisomer-specific activity confounding), and reduces synthetic route complexity compared to enantiopure chiral building blocks [1]. These factors collectively translate to faster iteration cycles in lead optimization campaigns, reduced analytical resource expenditure, and lower cost per analog synthesized.

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